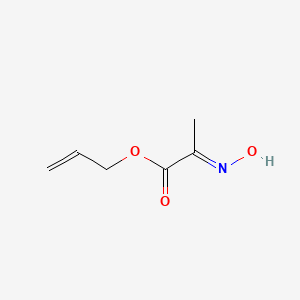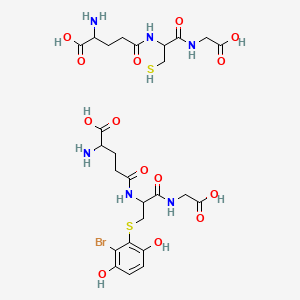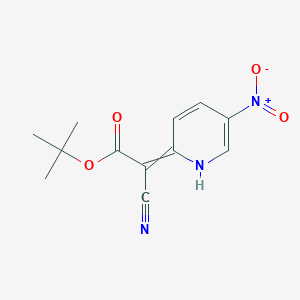
POLY(DICHLOROPHOSPHAZENE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Poly(dichlorophosphazene), also known as dichlorophosphazine polymer or phosphonitrilechloride polymer, is a chemical compound with the formula (PNCl2)n . It is an inorganic chloropolymer, whose backbone is a chain of alternating phosphorus and nitrogen atoms, connected by alternating single and double covalent bonds .
Synthesis Analysis
Poly(dichlorophosphazene) can be prepared by the polymerization of hexachlorophosphazene ((PNCl2)3) by heating to approximately 250°C . A modified bulk polymerization method has been reported, which provides a convenient route to laboratory-scale amounts of (NPCl2)n with moderate molecular weights and polydispersity . A one-pot synthesis of poly(dichlorophosphazene) from ammonium sulfate and phosphorus pentachloride has also been developed .Molecular Structure Analysis
The structure of poly(dichlorophosphazene) has been analyzed using X-ray diffraction techniques . The chain-repeat distance is 4.92 Å . The data suggest a cis-trans planar chain conformation and a chain-packing arrangement that allows appreciable “rotational” disorder between adjacent chains .Chemical Reactions Analysis
Most derivatives of poly(dichlorophosphazene) arise via nucleophilic substitution reactions . The synthesis of poly(dichlorophosphazene) has attracted attention since it was originally reported by Stokes in 1897 . The Stokes method was based on the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, N3P3Cl6 .Physical And Chemical Properties Analysis
Poly(dichlorophosphazene) is not water-resistant but is soluble in organic solvents such as THF and benzene . It can be derivatized by replacement of the chlorine atoms with -OR or -NR2 groups (R = alkyl, aryl) to yield many other polyphosphazenes . Some of these organically modified polymers are hydrolytically stable and exhibit properties such as low glass transition temperatures .Safety And Hazards
Eigenschaften
CAS-Nummer |
26085-02-9 |
|---|---|
Produktname |
POLY(DICHLOROPHOSPHAZENE) |
Molekularformel |
Cl6N3P3X2 |
Molekulargewicht |
347.661 |
Synonyme |
dichlorophosphazinepolymer; phosphonitrilechloride,polymer; phosphonitrilepolymer; phosphonitrilicchloridepolymer; poly(nitrilo(dichlorophosphoranylidyne)) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)



![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
